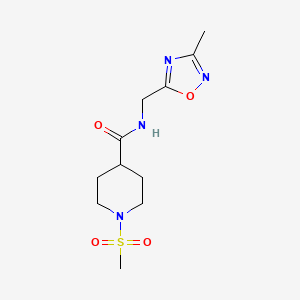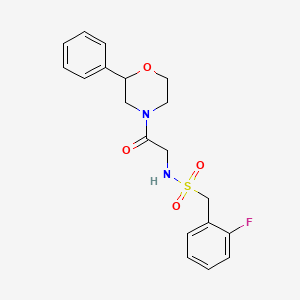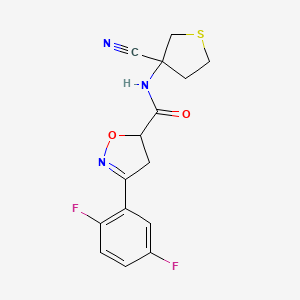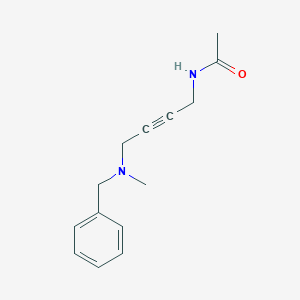
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C11H18N4O4S and its molecular weight is 302.35. The purity is usually 95%.
BenchChem offers high-quality N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Spectral Analysis
The synthesis of derivatives related to the compound typically involves multi-step reactions starting from basic chemical substrates to achieve the desired oxadiazole-bearing compounds. These procedures often involve the initial formation of intermediate compounds, which are then further reacted with various aryl or alkyl halides in the presence of bases or other reagents to introduce the desired functionalities. Spectral analysis, including 1H-NMR, IR, and mass spectrometry, plays a critical role in confirming the structures of the synthesized compounds (Khalid et al., 2016).
Biological Evaluation
Antibacterial Activity : Several studies have reported on the antibacterial activities of compounds bearing the 1,2,4-oxadiazole moiety. These compounds have been tested against various Gram-positive and Gram-negative bacterial strains, exhibiting moderate to significant antibacterial properties. This suggests their potential utility in developing new antibacterial agents (Khalid et al., 2016).
Anticancer Properties : Compounds with 1,2,4-oxadiazole rings have also been explored for their anticancer properties. These studies involve evaluating the antiproliferative effects of the compounds against various cancer cell lines, with some derivatives showing promising activity. This highlights the potential of these compounds in cancer research and therapy development (Krasavin et al., 2014).
Enzyme Inhibition : Another area of interest is the investigation of these compounds as enzyme inhibitors. For instance, some derivatives have been screened for their inhibitory effects on enzymes such as butyrylcholinesterase (BChE), which is relevant in the context of Alzheimer’s disease research. The interaction of these compounds with BChE and their potential to influence enzyme activity underline their significance in the development of therapeutic agents for neurodegenerative diseases (Khalid et al., 2016).
Mechanism of Action
Target of Action
Compounds with the 1,2,4-oxadiazole scaffold have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . Therefore, it’s plausible that this compound may also target similar biochemical pathways.
Mode of Action
1,2,4-oxadiazoles are known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This property could potentially facilitate interactions with target proteins or enzymes, leading to changes in their function.
Result of Action
Given the anti-infective activities associated with 1,2,4-oxadiazoles , it’s plausible that this compound could inhibit the growth or survival of infectious agents at the molecular and cellular levels.
properties
IUPAC Name |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-methylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O4S/c1-8-13-10(19-14-8)7-12-11(16)9-3-5-15(6-4-9)20(2,17)18/h9H,3-7H2,1-2H3,(H,12,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHBUWAKFDDZBJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2CCN(CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-bromo-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2814189.png)
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methoxy-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-4-carboxamide hydrochloride](/img/structure/B2814190.png)
![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B2814192.png)

![1-[4-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]sulfonylphenyl]pyrrolidine-2,5-dione](/img/structure/B2814195.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methylsulfonylpiperazine](/img/structure/B2814197.png)


![ethyl 2-[2-[1-[2-(naphthalene-2-carbonylamino)ethyl]indol-3-yl]sulfanylpropanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2814201.png)

![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(3-methoxybenzyl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2814205.png)
